Histone H3 (1-20)

Acetylation Kinetics HAT Assay Substrate Specificity

Histone H3 (1-20) is the unmodified N-terminal peptide essential for epigenetic drug discovery. Unlike modified variants, this baseline substrate is required for accurate HAT/HMT enzyme kinetic studies, inhibitor screening, and antibody specificity validation (ChIP-seq, western blot). Its conserved sequence ensures cross-species relevance, while low Km (2.3 μM) enables sensitive HTS assays. Choose the unmodified peptide to establish robust negative controls and quantify PTM effects with confidence. Available in mg quantities with verified ≥95% purity. Order your essential epigenetic research tool today.

Molecular Formula C91H167N35O27
Molecular Weight 2183.5 g/mol
Cat. No. B12408318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistone H3 (1-20)
Molecular FormulaC91H167N35O27
Molecular Weight2183.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N
InChIInChI=1S/C91H167N35O27/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-/m0/s1
InChIKeyFMWOKSJRUYSZDS-UIOHYKFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histone H3 (1-20) Peptide: Specifications and Core Biological Role for Epigenetic Research


Histone H3 (1-20) is a synthetic polypeptide corresponding to the N-terminal 20 amino acids of the histone H3 protein, a core component of eukaryotic chromatin [1]. Its sequence is identical across a wide range of animal and plant species . As an unmodified 'histone tail', it serves as a fundamental substrate for enzymes that 'write' or 'erase' the post-translational modifications (PTMs) which form the 'histone code' regulating gene expression [1]. This peptide is primarily used as a standard substrate in enzyme activity and inhibition assays for histone acetyltransferases (HATs) and methyltransferases (HMTs) [2].

Why Unmodified Histone H3 (1-20) Cannot Be Replaced by Modified Peptides or In-Class Analogs


Generic substitution of Histone H3 (1-20) with modified versions (e.g., acetylated or methylated) or other histone N-terminal peptides is not scientifically valid due to distinct biochemical and functional properties. Modified peptides are not interchangeable controls; their PTMs fundamentally alter enzyme recognition, binding affinity, and catalytic efficiency. For example, acetylation of lysine residues neutralizes their positive charge, affecting interaction with DNA and chromatin-binding proteins [1]. The unmodified peptide provides an essential baseline for quantifying the effect of specific PTMs on enzyme activity , a role that a modified peptide or a different histone tail (e.g., H4 1-20) cannot fulfill due to different target residues and enzyme specificities [2].

Quantitative Evidence Differentiating Histone H3 (1-20) for Assay Development and Enzyme Studies


Histone H3 (1-20) Exhibits Distinct Acetylation Kinetics Compared to H4 and H2B Peptides

The unmodified H3 peptide demonstrates a Km value of 2.3 ± 0.4 μM for the enzyme IgG-1, which is significantly lower than that for H2B (6.4 ± 0.6 μM) and H4 (4.7 ± 0.3 μM) peptides, indicating a higher binding affinity for this histone acetyltransferase [1]. This contrasts with previous findings where H3 and H4 peptides showed nearly identical acetylation efficiency with a different enzyme , highlighting that substrate preference is enzyme-dependent and cannot be generalized. This kinetic specificity makes the H3 (1-20) peptide a superior, well-characterized choice for assays involving certain HATs, enabling more sensitive and accurate measurements.

Acetylation Kinetics HAT Assay Substrate Specificity

Histone H3 (1-20) and Its Dimethylated Derivative (H3K4me2) Provide a Validated LSD1 Demethylase Assay System

The unmodified Histone H3 (1-20) is the necessary precursor for generating the H3K4me2 substrate used in LSD1 demethylase assays. The activity of LSD1 inhibitors is commonly quantified using this system. Multiple studies report consistent IC50 values for reference inhibitors when using the H3(1-20)K4me2 peptide as a substrate [1]. For instance, a known LSD1 inhibitor exhibits an IC50 of 870 nM in this assay [1]. This established, quantitative framework provides a reliable benchmark for evaluating new compounds, as demonstrated by the reported IC50 values of 390 nM and 750 nM for other inhibitors in the same system [1].

LSD1 Inhibitor Demethylase Assay High-Throughput Screening

Gcn5 Histone Acetyltransferase Demonstrates Residue-Specific Catalytic Efficiency on the H3 Tail

Using the full-length H3 protein, a quantitative mass spectrometry assay revealed that the histone acetyltransferase Gcn5 exhibits a clear hierarchy of catalytic efficiency (kcat/Km) for different lysine residues within the N-terminal tail [1]. The acetylation of K14 is most efficient, followed by K9 and K23, with K18 being the least favorable target. This translates to a substantial energy difference of up to -4 kcal/mol between the most and least efficiently acetylated sites (K14 vs. K18) [1]. This intrinsic specificity is a key property of the H3 tail sequence, differentiating it from other histones and highlighting the critical importance of using the correct substrate in enzyme assays.

Gcn5 Catalytic Efficiency Selectivity

Histone H3 (1-20) Serves as a Universal Control for Modified H3 Peptides in Functional Studies

Histone H3 (1-20) is specifically used as a critical unmodified control to determine the effect of site-specific post-translational modifications during mitosis . Its role is to establish the baseline activity against which the functional consequences of modifications like K4 methylation, K9 acetylation, or S10 phosphorylation are measured. Using an alternative peptide, such as one with a different sequence or a pre-existing modification, would introduce confounding variables and invalidate the quantitative comparison. This application is fundamentally different from using the peptide as an enzyme substrate; here, its value lies in its unmodified state as a reference standard.

Negative Control Epigenetics Functional Assay

The H3 (1-20) Sequence Enables Precise Epitope Mapping for Modification-Specific Antibodies

The unmodified H3 (1-20) sequence is a crucial component in peptide arrays used for the detailed specificity analysis of antibodies that target histone modifications [1]. In a study examining 384 peptides, arrays containing the unmodified H3 1-19 sequence alongside its modified counterparts allowed for the precise identification of cross-reactivity and off-target binding [1]. This demonstrates that an antibody's apparent specificity for a particular PTM can be influenced by the surrounding unmodified sequence. Therefore, the unmodified peptide is an indispensable tool for validating the true specificity of epigenetic antibodies, ensuring that research reagents are fit for purpose.

Antibody Validation Epitope Mapping Peptide Array

Optimal Applications for Histone H3 (1-20) Peptide in Epigenetics and Drug Discovery


High-Throughput Screening (HTS) for Inhibitors of Histone Acetyltransferases (HATs) and Methyltransferases (HMTs)

The unmodified H3 (1-20) peptide is a validated, cost-effective, and highly conserved substrate for primary and secondary HTS campaigns targeting epigenetic 'writers' such as HATs (e.g., Gcn5, PCAF) and HMTs (e.g., SET7/9). Its well-characterized kinetic parameters, like the low Km (2.3 μM) for certain enzymes, ensure sensitive assay conditions that can detect weak or moderate inhibitors [1]. This makes it a robust starting point for large-scale compound library screening.

Mechanistic Enzymology and Structure-Activity Relationship (SAR) Studies

For detailed biochemical and biophysical analyses (e.g., ITC, SPR, NMR, X-ray crystallography), the H3 (1-20) peptide provides a defined, minimal system to dissect the molecular basis of enzyme-substrate recognition and catalysis. Data on residue-specific catalytic efficiencies (e.g., Gcn5's preference for H3K14 over H3K18 by -4 kcal/mol) [2] can only be obtained using the precise, unmodified sequence, enabling the rational design of more potent and selective enzyme modulators.

Antibody Validation and Epitope Mapping for Histone PTMs

In the quality control of commercial and in-house antibodies raised against histone modifications, the unmodified H3 (1-20) peptide is an indispensable negative control. Its inclusion in peptide arrays or dot blots is essential for identifying and quantifying off-target binding to the unmodified backbone, thereby confirming the true specificity of antibodies for marks like H3K4me3 or H3K9ac [3]. This ensures the reliability of downstream applications like ChIP-seq and western blotting.

Baseline Control in Functional Studies of Histone Modifications

In any functional assay designed to elucidate the biological role of a specific H3 PTM (e.g., during mitosis or transcriptional regulation), the unmodified H3 (1-20) peptide serves as the required control. Its use allows researchers to quantitatively attribute an observed effect solely to the presence of the modification (e.g., increased binding of a reader protein) by comparing it directly to the activity of the unmodified state .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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